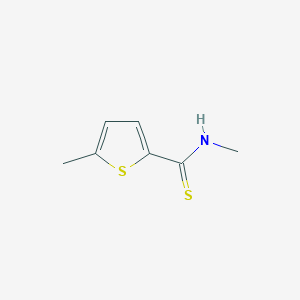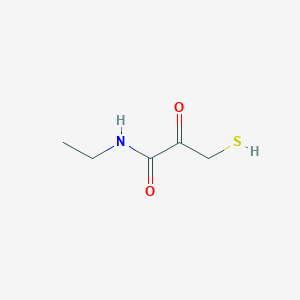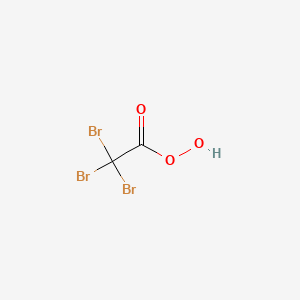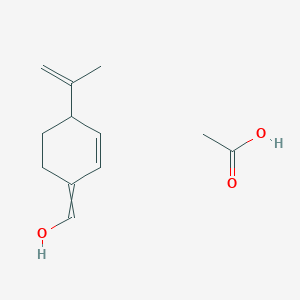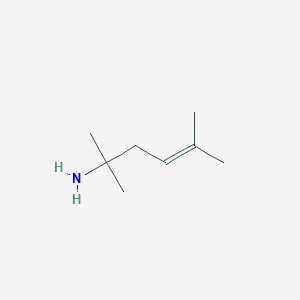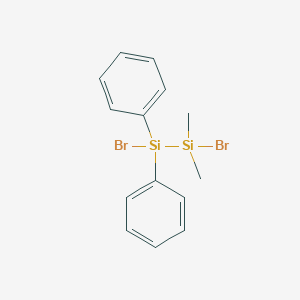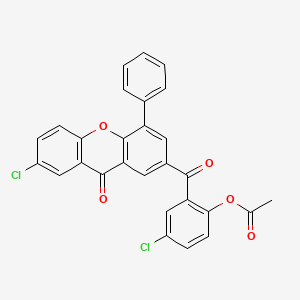![molecular formula C26H22O4Sn B12545472 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol CAS No. 143716-15-8](/img/structure/B12545472.png)
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is an organic compound that features a methoxy group, a phenolic hydroxyl group, and a triphenylstannyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol typically involves the esterification of 4-methoxyphenol with triphenylstannyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The triphenylstannyl ester can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Potential use in the study of enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the triphenylstannyl ester can participate in coordination chemistry. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Lacks the triphenylstannyl ester group.
2-Methoxy-4-methylphenol: Similar structure but with a methyl group instead of the triphenylstannyl ester.
2-tert-Butyl-4-methoxyphenol: Contains a tert-butyl group instead of the triphenylstannyl ester.
Uniqueness
4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol is unique due to the presence of the triphenylstannyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
143716-15-8 |
|---|---|
Formule moléculaire |
C26H22O4Sn |
Poids moléculaire |
517.2 g/mol |
Nom IUPAC |
triphenylstannyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C8H8O4.3C6H5.Sn/c1-12-5-2-3-7(9)6(4-5)8(10)11;3*1-2-4-6-5-3-1;/h2-4,9H,1H3,(H,10,11);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
LDCZWICLKYBXFT-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=C(C=C1)O)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


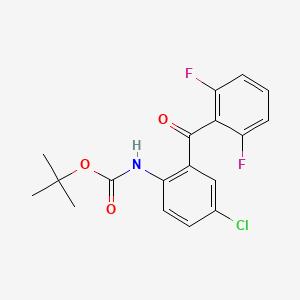
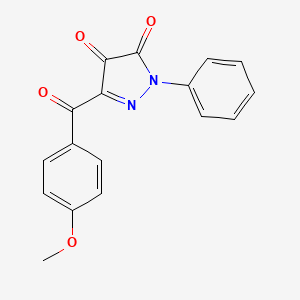
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
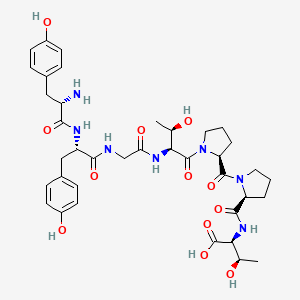
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
